molecular formula C16H17ClN2OS B2370942 N-benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride CAS No. 2034325-26-1

N-benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride

Cat. No.: B2370942
CAS No.: 2034325-26-1
M. Wt: 320.84
InChI Key: GCCFVVPREKKSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride is a chemical compound with the molecular formula C16H17ClN2OS and a molecular weight of 320.84

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride typically involves multiple steps, starting with the preparation of the thiazol-2-amine core. This can be achieved through the reaction of appropriate thiazole derivatives with benzyl chloride under specific conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include purification steps to remove any impurities and ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride may be used to study biological processes or as a tool in molecular biology experiments.

Medicine: This compound has potential medicinal applications, including the development of new drugs. Its biological activity may be explored for therapeutic purposes.

Industry: In industry, this compound can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to receptors or enzymes, influencing cellular processes, or modulating biochemical pathways.

Comparison with Similar Compounds

  • N-benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine

  • N-benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride

  • N-benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine sulfate

Uniqueness: this compound is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-benzyl-4-(2,5-dimethylfuran-3-yl)-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS.ClH/c1-11-8-14(12(2)19-11)15-10-20-16(18-15)17-9-13-6-4-3-5-7-13;/h3-8,10H,9H2,1-2H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCFVVPREKKSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=CSC(=N2)NCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.